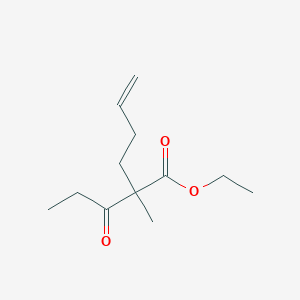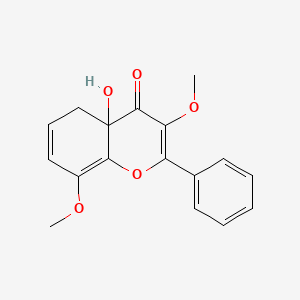
Hydroxydimethoxy flavone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydroxydimethoxy flavone is a type of flavonoid, a class of polyphenolic compounds found in various plants. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties . This compound, in particular, has garnered attention for its potential therapeutic applications and its role in plant defense mechanisms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Hydroxydimethoxy flavone can be synthesized through various methods. One common approach involves the Claisen-Schmidt condensation reaction between 2,6-dihydroxyacetophenone and 3,4-dimethoxybenzaldehyde in the presence of a base such as sodium hydroxide. This reaction produces 2’,6’-dihydroxy-3,4-dimethoxy chalcone, which is then cyclized using iodine to form this compound .
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is becoming more prevalent in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
Hydroxydimethoxy flavone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it to dihydroflavones.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the flavone structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various hydroxylated, methoxylated, and halogenated flavones, which can exhibit different biological activities .
Applications De Recherche Scientifique
Hydroxydimethoxy flavone has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and properties of flavonoids.
Biology: It is investigated for its role in plant defense mechanisms and its interactions with other biomolecules.
Medicine: Research has shown its potential as an anticancer, anti-inflammatory, and antioxidant agent.
Mécanisme D'action
Hydroxydimethoxy flavone exerts its effects through various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and upregulates antioxidant enzymes.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase and lipoxygenase.
Anticancer Activity: It induces apoptosis in cancer cells by modulating signaling pathways such as the PI3K/Akt and MAPK pathways.
Comparaison Avec Des Composés Similaires
Hydroxydimethoxy flavone is unique among flavonoids due to its specific hydroxyl and methoxy substitutions, which confer distinct biological activities. Similar compounds include:
Quercetin: A flavonol with strong antioxidant and anti-inflammatory properties.
Kaempferol: Another flavonol known for its anticancer and cardioprotective effects.
Luteolin: A flavone with potent anti-inflammatory and neuroprotective activities.
This compound stands out due to its specific substitution pattern, which can enhance its bioavailability and efficacy in certain applications .
Propriétés
Numéro CAS |
118227-09-1 |
|---|---|
Formule moléculaire |
C17H16O5 |
Poids moléculaire |
300.30 g/mol |
Nom IUPAC |
4a-hydroxy-3,8-dimethoxy-2-phenyl-5H-chromen-4-one |
InChI |
InChI=1S/C17H16O5/c1-20-12-9-6-10-17(19)15(18)14(21-2)13(22-16(12)17)11-7-4-3-5-8-11/h3-9,19H,10H2,1-2H3 |
Clé InChI |
XFPYZAKQILECFU-UHFFFAOYSA-N |
SMILES canonique |
COC1=C2C(CC=C1)(C(=O)C(=C(O2)C3=CC=CC=C3)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


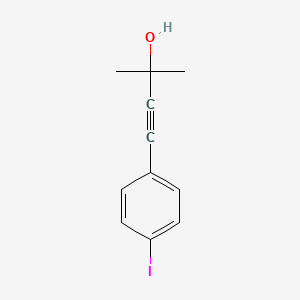

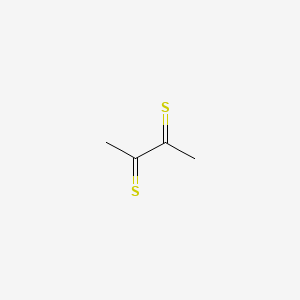
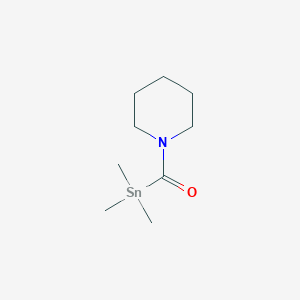
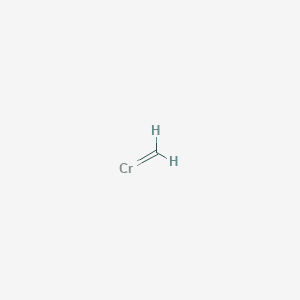
![Butyl 3-[2-[2-[2-[(3-butoxy-3-oxopropyl)amino]ethylamino]ethylamino]ethylamino]propanoate;phosphoric acid](/img/structure/B14299129.png)

![5-{1-[(Prop-2-yn-1-yl)oxy]ethyl}bicyclo[2.2.1]hept-2-ene](/img/structure/B14299144.png)
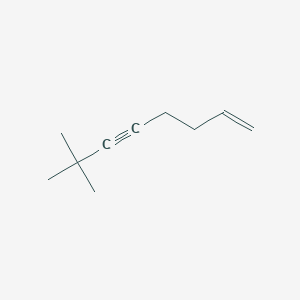
![Diethyl [cyano(pyridin-3-yl)methyl]phosphonate](/img/structure/B14299152.png)
![Benzene, 1,1'-[1-methoxy-2-(phenylseleninyl)ethylidene]bis-](/img/structure/B14299160.png)
![[(Octadecylamino)methyl]phosphonic acid](/img/structure/B14299165.png)
